N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide is a complex organic compound that features a unique structure combining a dioxin ring, a pyrimidopyrimidine moiety, and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrimidopyrimidine moiety: This involves the condensation of suitable amines and aldehydes, followed by cyclization.
Thioacetamide linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, nitrating agents, or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target, but could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares some structural similarities but lacks the dioxin and pyrimidopyrimidine moieties.
Extradiol catecholic dioxygenases: These enzymes catalyze reactions involving aromatic rings, similar to the potential reactivity of the dioxin ring in the compound.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)pyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-14-2-4-15(5-3-14)21-24-11-17-22(28-21)25-13-26-23(17)32-12-20(29)27-16-6-7-18-19(10-16)31-9-8-30-18/h2-7,10-11,13H,8-9,12H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMBJGZOUVLLKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C3C(=N2)N=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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